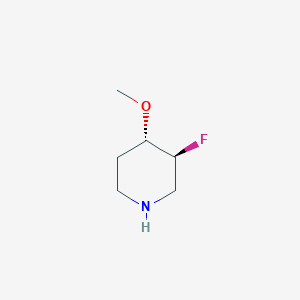

(3S,4S)-3-Fluoro-4-methoxypiperidine

Description

Significance of Fluorinated Heterocycles in Chemical Synthesis

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are fundamental building blocks in drug discovery, with approximately 85% of all bioactive compounds featuring a heterocyclic moiety. guidechem.com The introduction of fluorine, the most electronegative element, into these scaffolds can profoundly alter their properties. Current time information in Louisville, KY, US. The carbon-fluorine bond is exceptionally strong and is rare in nature, which can enhance the metabolic stability of a drug, leading to an improved half-life. guidechem.compharmaffiliates.com

Furthermore, the presence of fluorine can influence a molecule's lipophilicity, bioavailability, and binding affinity for its biological target. guidechem.comCurrent time information in Louisville, KY, US. Fluorine's small size means it can often replace a hydrogen atom without a significant steric penalty, while its high electronegativity can alter the acidity or basicity of nearby functional groups, a critical factor in drug-receptor interactions. guidechem.comrsc.org This modulation of electronic properties has been successfully used to enhance the safety profile of drug candidates by, for example, reducing their interaction with unintended targets like the hERG potassium ion channel. rsc.org Consequently, an estimated 20-30% of all pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom. Current time information in Louisville, KY, US.

The development of synthetic methods to create fluorinated heterocycles is an active area of research. clearsynth.com While late-stage fluorination is an attractive strategy, the use of fluorinated building blocks from the outset of a synthetic plan remains a primary approach for producing many approved drugs. guidechem.com

Overview of (3S,4S)-3-Fluoro-4-methoxypiperidine within Chiral Fluorinated Piperidine (B6355638) Frameworks

Within the diverse family of fluorinated piperidines, this compound represents a specific chiral building block. This compound features a piperidine ring substituted with a fluorine atom at the 3-position and a methoxy (B1213986) group at the 4-position, with a defined cis stereochemical relationship between the two substituents.

While specific research and application data for the (3S,4S) isomer are not extensively documented in publicly available literature, its structural diastereomer, (3R,4S)-3-fluoro-4-methoxypiperidine, has been utilized as a key intermediate in the synthesis of potent inhibitors of the kinesin spindle protein (KSP) for the treatment of cancer. nih.gov In that context, the introduction of fluorine was shown to modulate the basicity (pKa) of the piperidine nitrogen and reduce its potential for efflux by P-glycoprotein, a common mechanism of drug resistance. nih.gov

Given the established importance of fluorinated piperidines in drug discovery, this compound and its derivatives are valuable building blocks for the synthesis of novel compounds with potentially optimized pharmaceutical properties. The specific stereochemistry of this compound makes it a unique scaffold for creating complex, three-dimensional molecules for various therapeutic applications.

Below is a table of related fluorinated piperidine compounds and their properties for context.

| Compound Name | CAS Number | Molecular Formula | Stereochemistry |

| This compound hydrochloride | Not available | C₆H₁₃ClFNO | cis |

| (3R,4S)-3-Fluoro-4-methoxypiperidine | 2387559-85-3 | C₆H₁₂FNO | trans |

| (3S,4R)-3-Fluoro-4-methoxypiperidine | 2140267-29-2 | C₆H₁₂FNO | trans |

| cis-3-Fluoro-4-methoxypiperidine hydrochloride | 1147110-70-0 | C₆H₁₃ClFNO | cis (racemic) |

Properties

Molecular Formula |

C6H12FNO |

|---|---|

Molecular Weight |

133.16 g/mol |

IUPAC Name |

(3S,4S)-3-fluoro-4-methoxypiperidine |

InChI |

InChI=1S/C6H12FNO/c1-9-6-2-3-8-4-5(6)7/h5-6,8H,2-4H2,1H3/t5-,6-/m0/s1 |

InChI Key |

NKLOYRQCMQNZOI-WDSKDSINSA-N |

Isomeric SMILES |

CO[C@H]1CCNC[C@@H]1F |

Canonical SMILES |

COC1CCNCC1F |

Origin of Product |

United States |

Derivatization and Functionalization of the 3s,4s 3 Fluoro 4 Methoxypiperidine Core

Chemical Transformations at the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is the most common site for initial functionalization. Standard synthetic methodologies can be employed to introduce a wide array of substituents at this position, thereby modulating the molecule's physicochemical properties.

N-Alkylation, N-Acylation, and N-Arylation:

The nucleophilic nitrogen atom readily participates in reactions with various electrophiles. N-alkylation can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. N-acylation with acyl chlorides or anhydrides provides the corresponding amides, while N-arylation, often catalyzed by transition metals like palladium or copper, can introduce aryl or heteroaryl moieties. While specific examples for (3S,4S)-3-fluoro-4-methoxypiperidine are not readily found, these transformations are fundamental in piperidine chemistry.

Table 1: Potential N-Functionalization Reactions of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., ACN) | (3S,4S)-3-Fluoro-1-alkyl-4-methoxypiperidine |

| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Et₃N) in an inert solvent (e.g., CH₂Cl₂) | 1-((3S,4S)-3-Fluoro-4-methoxypiperidin-1-yl)ethan-1-one |

| N-Arylation | Aryl halide (e.g., PhBr), Palladium catalyst, Base | (3S,4S)-3-Fluoro-4-methoxy-1-phenylpiperidine |

Regioselective and Stereoselective Modifications at Carbon Stereocenters

Modifications at the carbon stereocenters of the this compound core present a greater synthetic challenge due to the need for high regioselectivity and stereocontrol. The presence of the fluorine and methoxy (B1213986) groups influences the reactivity of the adjacent C-H bonds.

Direct C-H functionalization adjacent to the nitrogen atom (at the C2 and C6 positions) is a plausible strategy, often proceeding through lithiation followed by quenching with an electrophile. However, achieving selectivity between the C2/C6 and other positions would require carefully designed directing groups or catalysts. Stereoselective modifications would necessitate chiral reagents or catalysts to control the formation of new stereocenters. The scientific literature lacks specific examples of such modifications performed on the this compound scaffold.

Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives

While the direct conversion of this compound into a γ-amino acid derivative is not a commonly reported pathway, related strategies have been developed for the synthesis of fluorine-containing piperidine γ-amino acids from different starting materials. For instance, a stereocontrolled synthesis has been developed starting from an unsaturated bicyclic γ-lactam. This method involves an oxidative ring opening followed by a double reductive amination with fluoroalkylamines. This approach highlights a potential, albeit indirect, route to access structures related to the derivatives of this compound.

Introduction of Additional Functionalities onto the Piperidine Ring System

The introduction of further functional groups onto the piperidine ring of this compound, beyond the nitrogen and existing stereocenters, is a complex synthetic task. Potential strategies could involve initial N-protection, followed by functionalization of the carbon backbone.

For example, deprotonation at one of the α-carbons to the nitrogen, followed by reaction with an electrophile, could introduce a new substituent. However, controlling the regioselectivity of this deprotonation in the presence of the existing fluoro and methoxy groups would be a primary challenge. Another theoretical approach could involve the conversion of the methoxy group into a hydroxyl group, which could then serve as a handle for further functionalization. To date, specific and detailed research on these types of transformations for this particular molecule is not available in peer-reviewed journals.

Stereochemical Analysis and Conformational Studies of Fluorinated Piperidines

Experimental Elucidation of Stereochemistry

Determining the precise three-dimensional arrangement of atoms is critical. For a molecule like (3S,4S)-3-Fluoro-4-methoxypiperidine, with two stereocenters, this involves confirming both the relative stereochemistry (cis or trans) and the absolute configuration (R/S at each center).

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of fluorinated piperidines in solution. nih.govnih.gov Both ¹H and ¹⁹F NMR provide a wealth of information regarding the connectivity, relative stereochemistry, and conformational preferences of the molecule.

For this compound, the cis relationship between the fluorine at C3 and the methoxy (B1213986) group at C4 can be established by analyzing the proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants. In a chair conformation, which is typical for piperidines, large diaxial couplings (³JHH ≈ 10–13 Hz) and small axial-equatorial or equatorial-equatorial couplings (³JHH ≈ 2–5 Hz) are expected. acs.orgyoutube.com The magnitude of the vicinal ³JHF coupling is also highly dependent on the dihedral angle, allowing for the assignment of the fluorine's orientation as either axial or equatorial. nih.gov

The diastereomeric purity of a sample can be readily assessed, as diastereomers are distinct chemical entities with different NMR spectra. However, determining enantiomeric purity requires a chiral environment. This is commonly achieved by using chiral derivatizing agents (e.g., Mosher's acid) to convert the enantiomers into diastereomeric adducts, which can then be distinguished and quantified by NMR. frontiersin.org Alternatively, chiral solvating agents or lanthanide shift reagents can be employed.

Table 1: Representative NMR Data for a cis-3-Fluoro-4-alkoxypiperidine Derivative

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Coupling Constants (J, Hz) |

| ¹H | H-3 | 4.5 - 4.8 | dm | J(H,F) ≈ 48-50 (axial F), J(H,H) ≈ 3-5 |

| ¹H | H-4 | 3.5 - 3.8 | m | J(H,H) ≈ 3-5 |

| ¹H | -OCH₃ | 3.3 - 3.5 | s | - |

| ¹⁹F | F-3 | -180 to -195 | ddd | J(F,H) ≈ 48-50, other couplings |

| ¹³C | C-3 | 85 - 90 | d | ¹J(C,F) ≈ 180-190 |

| ¹³C | C-4 | 75 - 80 | d | ²J(C,F) ≈ 15-20 |

Note: This table presents expected values based on general principles and data for analogous compounds. Actual values for this compound may vary.

While NMR provides excellent information about the structure in solution, single-crystal X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. acs.org This technique elucidates the precise spatial arrangement of atoms, confirming the relative stereochemistry (cis/trans), the solid-state conformation (e.g., chair, boat), and bond lengths and angles.

For chiral molecules, X-ray crystallography of a single crystal can determine the absolute configuration if a heavy atom is present or by using anomalous dispersion (the Flack parameter). d-nb.info In cases where obtaining a suitable crystal of the target molecule is difficult, it can be co-crystallized with a chiral probe of known absolute configuration. d-nb.info This forms a diastereomeric co-crystal, allowing for the unambiguous assignment of the target molecule's stereochemistry. Although no public crystal structure of this compound is currently available, this method remains the gold standard for absolute configuration assignment. acs.orgnih.gov

Table 2: Hypothetical Crystallographic Data for this compound Hydrochloride

| Parameter | Value | Description |

| Crystal System | Orthorhombic | The shape of the unit cell. |

| Space Group | P2₁2₁2₁ | A common chiral space group. |

| Conformation | Chair | The six-membered ring adopts a chair conformation. |

| F at C3 | Axial | The fluorine atom occupies an axial position. |

| OMe at C4 | Equatorial | The methoxy group occupies an equatorial position. |

| Flack Parameter | ~0.0(1) | Indicates the correct absolute configuration has been determined. |

Note: This table is illustrative and represents typical data expected from an X-ray crystallographic analysis of a similar chiral piperidine (B6355638) salt.

Conformational Preferences and Dynamics of Fluorinated Piperidine Derivatives

The piperidine ring is conformationally mobile, primarily existing in a chair form that can undergo ring-flipping to an alternative chair conformation. libretexts.org The presence of substituents, particularly electronegative ones like fluorine, profoundly influences this equilibrium through a combination of steric and stereoelectronic effects. nih.govnih.gov

In monosubstituted cyclohexanes, a substituent generally prefers the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions. youtube.commasterorganicchemistry.com However, for 3-fluoropiperidines, this preference is not straightforward and is highly dependent on the protonation state of the nitrogen atom. researchgate.net

In the protonated form (e.g., as a hydrochloride salt), the fluorine atom at the C3 position strongly prefers the axial orientation. This counterintuitive preference is attributed to a stabilizing electrostatic interaction, specifically a charge-dipole interaction between the positively charged ammonium (B1175870) cation (N-H⁺) and the partial negative charge on the fluorine atom (Cδ⁺-Fδ⁻). researchgate.net This stabilizing C-F···H-N⁺ interaction can overcome the steric penalty of the axial position. In contrast, for N-acyl or unprotected (free base) piperidines, the preference is often shifted towards the equatorial conformer, which is sterically more favorable. nih.gov

The gauche effect describes the tendency of a molecule to adopt a conformation where two vicinal electronegative substituents have a dihedral angle of approximately 60° (a gauche arrangement), which is often more stable than the anti-periplanar conformation (180°). wikipedia.org This stabilization is primarily explained by hyperconjugation, where electron density is donated from a C-H σ-bonding orbital into the low-lying σ* antibonding orbital of an adjacent C-F bond (σC-H → σ*C-F). wikipedia.orgguidechem.com

In this compound, the relationship between the C3-F bond and the C4-O bond is crucial. The gauche arrangement of these two electronegative groups can contribute to the stabilization of a particular chair conformation. beilstein-journals.org The fluorine gauche effect is a key factor that can reinforce or counteract other conformational influences, such as steric hindrance and other stereoelectronic interactions within the ring. beilstein-journals.orgresearchgate.net

Protonation State: As discussed, protonation of the piperidine nitrogen is a dominant factor, strongly favoring an axial fluorine at C3 due to the C-F···H-N⁺ interaction. nih.govresearchgate.net In the free base form, this powerful directing effect is absent, and the equilibrium will be dictated by a more subtle balance of steric demands and other stereoelectronic effects, such as the gauche interaction between the fluorine and methoxy group.

N-Substituents: The size and nature of any substituent on the nitrogen (e.g., H, methyl, or a bulky protecting group) also play a role. A bulky N-substituent can influence the ring's conformational preference and potentially alter the axial/equatorial balance of the C3 and C4 substituents. nih.gov

Table 3: Factors Influencing Conformational Equilibrium in 3-Fluoro-4-methoxypiperidine (B12336899)

| Factor | Influence on Fluorine Position | Dominant Effect(s) |

| Protonated Nitrogen (N-H⁺) | Strongly favors Axial | Electrostatic (Charge-Dipole) Interaction |

| Free Base Nitrogen (N-H) | Weakly favors Equatorial | Steric Hindrance, Gauche Effect |

| N-Acyl Group | Generally favors Equatorial | Steric Hindrance, Dipole-Dipole Repulsion |

| Polar Solvent | Stabilizes more polar conformer | Solvation Effects |

Computational and Theoretical Investigations of 3s,4s 3 Fluoro 4 Methoxypiperidine and Analogues

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations provide profound insights into the molecular structure, stability, and electronic characteristics of fluorinated piperidines. Methods such as Density Functional Theory (DFT), ab initio calculations, and Molecular Mechanics Force Fields (MMFF) are employed to model the conformational landscape of these molecules.

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and energetic properties of complex organic molecules. nih.govnih.gov For fluorinated piperidines, DFT calculations, often at levels like B3LYP/6-311++G(d,p), are used to optimize molecular geometries and compute the relative energies of different conformers. researchgate.netopenaccesspub.org These computational studies have been instrumental in analyzing the conformational behavior of diversely substituted and protected fluorinated piperidine (B6355638) derivatives. researchgate.netnih.gov

A systematic survey combining DFT computations with experimental NMR analysis has revealed that the conformational equilibrium is governed by a delicate interplay of several factors. researchgate.net Calculations for various 3-fluoropiperidine (B1141850) derivatives consistently show two primary chair conformations: one with the fluorine atom in an axial position and another with it in an equatorial position. The relative stability of these conformers is highly dependent on the substitution pattern on the piperidine ring and the nitrogen atom. researchgate.net For instance, in the case of cis-3-fluoro-4-methylpiperidine analogues, DFT calculations provide the free enthalpy differences (ΔG) between the equatorial and axial conformers, helping to predict the dominant species in different chemical environments. researchgate.net These theoretical calculations are essential for rationalizing experimental observations and building predictive models for molecular design. researchgate.net

Alongside DFT, ab initio and Molecular Mechanics Force Field (MMFF) methods have been applied to study fluorinated piperidines. Ab initio calculations, which are based on first principles without empirical parameters, have been used to corroborate findings from DFT, particularly for systems like 3-fluoropiperidinium salts. acs.org

Molecular mechanics force fields, such as MMFF, offer a computationally less expensive alternative for exploring conformational landscapes. nih.gov While class I force fields use simpler harmonic terms, more advanced class II and III force fields like MMFF94 incorporate higher-order terms and cross-terms to more accurately reproduce potential energy surfaces. nih.govarxiv.org These force fields have been used to predict the conformational preferences of piperidine derivatives, although their accuracy can be limited by the quality of the parameters used, especially for heavily substituted or unusual systems. acs.orgnih.gov Studies have shown that predictions from MMFF, DFT, and ab initio methods can unambiguously point to a specific conformation, such as an axial fluorine preference for certain 4,4-diphenylpiperidinium salts. acs.org

Analysis of Stereoelectronic Effects Governing Conformational Stability

The conformational preferences in fluorinated piperidines are not governed by simple steric bulk but by a complex interplay of subtle stereoelectronic effects. These quantum mechanical phenomena, including charge-dipole interactions and hyperconjugation, are critical in determining whether the fluorine substituent prefers an axial or equatorial orientation. researchgate.netnih.gov

Charge-dipole interactions are significant stabilizing forces, particularly in protonated fluoropiperidinium salts. researchgate.netresearchgate.net The interaction between the positive charge on the nitrogen atom and the partial negative charge on the highly electronegative fluorine atom (Cδ+-Fδ-) can stabilize conformers where these groups are in close proximity, often favoring an axial fluorine orientation. researchgate.netacs.org

Classical steric repulsion, while considered less dominant than the aforementioned stereoelectronic effects in many fluorinated systems, still plays a role. researchgate.netnih.gov The traditional view that bulky groups prefer the less crowded equatorial position to avoid 1,3-diaxial steric clashes is a contributing factor. However, the small van der Waals radius of fluorine means that steric hindrance is often outweighed by more powerful stabilizing electronic interactions like hyperconjugation and charge-dipole forces. researchgate.netacs.org The final conformational preference is a net result of the balance between these attractive electronic forces and repulsive steric interactions. researchgate.netnih.gov

Computational and experimental studies have conclusively shown that the surrounding solvent environment plays a major role in dictating the conformational preference of fluorinated piperidines. nih.govnih.gov The polarity of the solvent can dramatically shift the equilibrium between axial and equatorial conformers. d-nb.info

For example, computational investigations on 3,5-difluoropiperidine (B12995073) derivatives protected with Pivaloyl (Piv) and tert-butoxycarbonyl (Boc) groups suggest an equatorial preference for the fluorine atoms in the gas phase and in a low-polarity solvent like chloroform (B151607) (ε=4.81). nih.govd-nb.info However, upon increasing the solvent polarity by moving to dimethyl sulfoxide (B87167) (DMSO, ε=46.7), the conformational behavior can be completely inverted, with the di-axial conformer becoming the favored species. nih.govd-nb.info This shift is attributed to the better stabilization of the more polar conformer (often the one with axial fluorine) by the polar solvent molecules. nih.gov DFT calculations using continuum solvation models are frequently employed to simulate these solvent effects and predict how conformational equilibria will change with solvent polarity. researchgate.netsemanticscholar.org

Table 1: Calculated Free Enthalpy Differences (ΔG) for Conformers of Selected Fluorinated Piperidine Analogues This table presents theoretical data illustrating the principles discussed. ΔG values are in kcal/mol. A positive value indicates the equatorial conformer is more stable, while a negative value indicates the axial conformer is more stable.

| Compound/Analogue | Condition | ΔG (Equatorial -> Axial) (kcal/mol) | Favored Conformer | Reference |

|---|---|---|---|---|

| 3-Fluoropiperidine (HCl salt) | Gas Phase | -2.6 | Axial | researchgate.net |

| 3-Fluoropiperidine (HCl salt) | Water | -1.5 | Axial | researchgate.net |

| cis-3-Fluoro-4-methylpiperidine (TFA salt) | Gas Phase | +0.3 | Equatorial | researchgate.net |

| cis-3-Fluoro-4-methylpiperidine (TFA salt) | Chloroform | -0.3 | Axial | researchgate.net |

| N-Boc-3,5-difluoropiperidine | Chloroform (ε=4.81) | Equatorial | Equatorial | nih.govd-nb.info |

| N-Boc-3,5-difluoropiperidine | DMSO (ε=46.7) | Axial | Axial | nih.govd-nb.info |

Mechanistic Insights into Reaction Pathways and Stereoselectivity

The synthesis of complex molecules such as (3S,4S)-3-Fluoro-4-methoxypiperidine relies heavily on a deep understanding of reaction mechanisms and the factors that control stereoselectivity. Computational and theoretical investigations have become indispensable tools for chemists, providing detailed insights at a molecular level that are often inaccessible through experimental means alone. These studies allow for the elucidation of complex reaction pathways and the rational design of catalysts and reaction conditions to achieve desired stereochemical outcomes.

Theoretical Elucidation of Catalytic Hydrogenation Mechanisms

The catalytic hydrogenation of fluorinated pyridines to their corresponding piperidines is a critical transformation in medicinal chemistry. However, this process is often complicated by challenges such as catalyst deactivation by the basic nitrogen heterocycle and undesired hydrodefluorination reactions. nih.gov Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in unraveling the mechanisms of these reactions and addressing these challenges.

A common strategy to overcome catalyst poisoning is the use of pyridinium (B92312) salts instead of the free pyridine (B92270) base. nih.gov However, even with this approach, the reaction mechanism is intricate. Computational studies on analogous systems, such as the hydrogenation of substituted pyridines catalyzed by frustrated Lewis pairs (FLPs), have provided a plausible mechanistic framework. nih.gov These studies suggest a multi-step pathway that can be generalized to understand the hydrogenation of precursors to this compound.

The hydrogenation process is thought to proceed through several key stages:

Activation of Hydrogen: The catalyst, whether a transition metal complex or an FLP, activates molecular hydrogen (H₂), making it available for addition to the pyridine ring. nih.gov In FLP-catalyzed systems, this involves the heterolytic cleavage of H₂ to form a hydridoborate and a protonated base. nih.gov

Stepwise Reduction of the Pyridine Ring: The reduction of the aromatic ring typically does not occur in a single step but through a series of intermediates. For instance, the initial hydride transfer may lead to the formation of a dihydropyridine (B1217469) intermediate. unimi.it

Further Hydrogenation to Tetrahydropyridine and Piperidine: The dihydropyridine intermediate undergoes subsequent hydrogenation steps to form a tetrahydropyridine, which is then finally reduced to the fully saturated piperidine ring. nih.gov Each of these steps involves intricate processes of proton and hydride transfer. nih.gov

A significant challenge in the hydrogenation of fluoropyridines is preventing the cleavage of the C-F bond. Theoretical studies can help to understand the factors that favor the desired hydrogenation over hydrodefluorination by analyzing the activation barriers for both pathways.

Recent advancements have led to the development of one-pot dearomatization-hydrogenation (DAH) processes for the synthesis of all-cis-(multi)fluorinated piperidines. nih.govnih.gov Mechanistic experiments, supported by theoretical considerations, suggest the formation of borylated-dearomatized intermediates, which are then hydrogenated. nih.gov While these intermediates have proven difficult to isolate experimentally due to their high reactivity towards hydrogenation, their transient existence has been supported by spectroscopic and computational evidence. nih.gov

A representative set of calculated free energy changes for the hydrogenation of a substituted pyridine is presented in the table below, illustrating the type of data generated from computational studies.

| Step | Reaction | ΔG (kcal/mol) |

| 1 | H₂ Activation by Catalyst | -5.2 |

| 2 | Formation of Dihydropyridine | -12.7 |

| 3 | Formation of Tetrahydropyridine | -8.5 |

| 4 | Formation of Piperidine | -15.1 |

| Overall | Pyridine → Piperidine | -41.5 |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations on analogous systems.

Understanding Enantioselectivity through Computational Modeling

Achieving the specific (3S,4S) stereochemistry in 3-fluoro-4-methoxypiperidine (B12336899) requires precise control over the enantioselectivity of the key bond-forming reactions. Computational modeling has become a powerful tool for understanding the origins of enantioselectivity in asymmetric catalysis, enabling the rational design of chiral catalysts and auxiliaries.

The enantioselectivity in a catalytic reaction is determined by the difference in the activation energies (ΔΔG‡) of the transition states leading to the two possible enantiomers. A larger energy difference results in a higher enantiomeric excess (ee) of the major product. Computational methods, particularly DFT, are used to model the transition states for the formation of both enantiomers and calculate their relative energies.

In the context of synthesizing chiral piperidines via asymmetric hydrogenation, several key aspects are investigated using computational modeling:

Catalyst-Substrate Interactions: The non-covalent interactions between the chiral catalyst and the substrate in the transition state are crucial for stereodifferentiation. These interactions can include steric hindrance, hydrogen bonding, and electrostatic interactions. youtube.com

Identification of the Enantio-determining Step: A catalytic cycle often consists of multiple steps. Computational studies can help identify the specific step where the stereochemistry of the product is determined. For the Ru-catalyzed asymmetric hydrogenation of 2-pyridyl-substituted alkenes, kinetic, spectroscopic, and computational studies have suggested that the alkene insertion step is enantio-determining. nih.gov

Conformational Analysis: The conformational flexibility of the substrate and the catalyst-substrate complex can play a significant role in enantioselectivity. Computational models can explore the different possible conformations and their relative energies to identify the most likely reactive species. nih.gov

Role of Chiral Auxiliaries: In some synthetic strategies, a chiral auxiliary is attached to the substrate to direct the stereochemical outcome of a reaction. Computational modeling can elucidate the mechanism by which the auxiliary shields one face of the molecule, forcing the reagent to attack from the less hindered side. For instance, in the asymmetric synthesis of δ-lactams via interrupted pyridine hydrogenation, the steric repulsion of an oxazolidinone substituent on a rigid conformer directs the diastereoselective hydrogenation of the unhindered face of the pyridine ring. nih.gov

A typical workflow for the computational investigation of enantioselectivity involves:

Building molecular models of the catalyst-substrate complexes for both possible enantiomeric pathways.

Performing geometry optimizations to find the lowest energy structures of the ground states and transition states.

Calculating the energies of these structures to determine the activation energies for the formation of both enantiomers.

Analyzing the geometries of the transition states to identify the key interactions responsible for stereoselectivity.

The following table provides an illustrative example of the kind of data generated from computational modeling to predict the enantioselectivity of a reaction.

| Transition State | Relative Free Energy (ΔG‡) (kcal/mol) | Predicted Major Enantiomer | Predicted ee (%) |

| TS-S | 0.0 | S | 95 |

| TS-R | 1.8 |

Note: The data in this table is illustrative. A ΔΔG‡ of 1.8 kcal/mol at room temperature corresponds to an enantiomeric excess of approximately 95%.

These computational insights are invaluable for optimizing reaction conditions and for the de novo design of more selective catalysts for the synthesis of specific stereoisomers like this compound.

Applications of 3s,4s 3 Fluoro 4 Methoxypiperidine As a Chiral Building Block in Complex Molecule Synthesis

Utilization in the Construction of Advanced Chiral Scaffolds

While direct examples of the utilization of (3S,4S)-3-Fluoro-4-methoxypiperidine in the construction of advanced chiral scaffolds are not extensively documented in publicly available literature, its structural features make it a highly valuable synthon for such purposes. Chiral piperidines are integral components of numerous complex natural products and pharmaceutical agents. The stereochemically defined fluorine and methoxy (B1213986) groups on the piperidine (B6355638) ring of this compound offer precise control over the three-dimensional arrangement of substituents in the target scaffold.

The synthesis of complex molecular architectures often relies on the use of pre-functionalized, stereochemically pure building blocks to avoid cumbersome resolution steps late in a synthetic sequence. The defined stereochemistry at the C3 and C4 positions of this compound can serve as a foundational element for the construction of more elaborate chiral systems. For instance, the piperidine nitrogen can be functionalized to introduce additional diversity, while the existing stereocenters can direct the stereochemical outcome of subsequent reactions on or attached to the ring.

Precursor in Stereospecific and Diastereoselective Transformations

The value of a chiral building block is intrinsically linked to its ability to participate in reactions that proceed with high stereochemical control. This compound, with its two contiguous stereocenters, is an ideal precursor for stereospecific and diastereoselective transformations.

One key strategy in the synthesis of complex molecules is the use of substrate-controlled diastereoselective reactions. The pre-existing stereochemistry of this compound can influence the facial selectivity of reactions at adjacent positions. For example, reactions involving the piperidine nitrogen or modifications to the ring can be directed by the steric and electronic nature of the fluorine and methoxy substituents.

Strategies for Incorporation into Medicinal Chemistry Building Blocks

The incorporation of fluorinated piperidines is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. scientificupdate.com The fluorine atom can modulate key properties such as metabolic stability, lipophilicity, and the pKa of nearby basic nitrogen atoms. scientificupdate.com

A notable example of this strategy is the development of a kinesin spindle protein (KSP) inhibitor by Merck, where the introduction of a fluorine atom onto the piperidine ring modulated the pKa and led to an improved efficacy and clinical candidate selection. scientificupdate.com

Another strategy involves using the fluorinated piperidine as a bioisosteric replacement for other chemical groups. The unique stereoelectronic properties of the C-F bond can lead to favorable interactions with biological targets. Furthermore, the incorporation of this compound can be used to explore new chemical space and generate novel intellectual property. The synthesis of PROTACs (Proteolysis Targeting Chimeras) incorporating 3-fluoro-4-hydroxyprolines, a related fluorinated heterocyclic building block, demonstrates a modern approach where such motifs are used to achieve selective protein degradation. nih.gov This highlights the potential for using this compound to construct novel therapeutic modalities.

| Strategy | Rationale | Potential Outcome |

| pKa Modulation | The electronegative fluorine atom lowers the basicity of the piperidine nitrogen. | Reduced hERG liability, improved ADME properties, enhanced target engagement. |

| Bioisosteric Replacement | The C-F bond can mimic other functional groups and introduce favorable interactions. | Improved potency, selectivity, and metabolic stability. |

| Scaffold Hopping | Introduction of a novel, fluorinated scaffold to explore new chemical space. | Novel intellectual property, potential for improved drug-like properties. |

| Conformational Control | The stereochemically defined fluorine and methoxy groups can restrict the conformation of the molecule. | Enhanced binding affinity and selectivity for the biological target. |

Application in Agrochemical Research Precursors

The principles that make fluorinated compounds valuable in medicinal chemistry also extend to agrochemical research. The introduction of fluorine can enhance the efficacy, metabolic stability, and spectrum of activity of pesticides and herbicides. The piperidine moiety is also a common feature in agrochemical structures.

While specific applications of this compound in agrochemical research are not widely reported, its potential as a precursor is significant. The incorporation of this chiral building block could lead to the development of new agrochemicals with improved properties. For example, the enhanced metabolic stability conferred by the fluorine atom could lead to longer-lasting pest or weed control, reducing the frequency of application.

Furthermore, the chirality of this compound could be exploited to develop stereospecific agrochemicals. Often, only one enantiomer of a chiral pesticide is active, while the other may be inactive or even have undesirable off-target effects. The use of enantiomerically pure building blocks like this compound can lead to the development of more environmentally friendly and effective agrochemical products.

Advanced Analytical Methodologies for Reaction Monitoring and Product Characterization

In-Situ Reaction Monitoring Techniques for Fluorinated Heterocycle Synthesis

Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates or byproducts. This is especially critical in the synthesis of fluorinated heterocycles, where the reaction pathways can be complex.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique is a powerful tool for tracking the concentration of reactants, products, and intermediates in real-time by monitoring their characteristic vibrational frequencies. youtube.comnih.gov For the synthesis of a fluorinated piperidine (B6355638), FTIR can be used to follow the consumption of a ketone precursor and the appearance of the fluorinated product. For instance, in a fluorination reaction, the disappearance of the C=O stretch of a ketone and the appearance of new bands corresponding to the C-F bond can be continuously monitored.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information during the course of a reaction. researchgate.net For fluorinated compounds, ¹⁹F NMR is particularly powerful due to its high sensitivity and the large chemical shift range, which makes it an excellent probe for the electronic environment of the fluorine atom. nih.gov This allows for the direct observation of the formation of the fluorinated product and any fluorine-containing intermediates or byproducts. Combining online NMR and HPLC can provide a comprehensive understanding of pharmaceutical reaction processes. researchgate.netnih.gov

Illustrative In-Situ Monitoring Data for a Related Reaction

The following table illustrates the type of data that could be generated from in-situ monitoring of a reaction to form a fluorinated piperidine derivative. This is a representative example, as specific data for (3S,4S)-3-fluoro-4-methoxypiperidine is not publicly available.

| Time (minutes) | Reactant A (Ketone) Concentration (M) | Product B (Fluoropiperidine) Concentration (M) | Intermediate C Concentration (M) |

| 0 | 1.00 | 0.00 | 0.00 |

| 10 | 0.75 | 0.20 | 0.05 |

| 20 | 0.50 | 0.40 | 0.10 |

| 30 | 0.25 | 0.60 | 0.15 |

| 40 | 0.10 | 0.75 | 0.15 |

| 50 | 0.05 | 0.85 | 0.10 |

| 60 | <0.01 | 0.90 | 0.05 |

This is a hypothetical data table for illustrative purposes.

High-Resolution Mass Spectrometry for Fluorinated Compounds

Tandem mass spectrometry (MS/MS) experiments on HRMS instruments provide structural information through the analysis of fragmentation patterns. nih.govmdpi.com The fragmentation of piperidine-containing compounds is well-studied and can provide insights into the structure of novel derivatives. wvu.edunih.gov For this compound, characteristic fragmentation pathways would be expected, aiding in its structural confirmation.

Expected HRMS Fragmentation Profile

| Fragment Ion | Proposed Structure/Loss | m/z (Calculated) |

| [M+H]⁺ | Protonated Molecular Ion | 148.1027 |

| [M+H-CH₃OH]⁺ | Loss of Methanol | 116.0764 |

| [M+H-HF]⁺ | Loss of Hydrogen Fluoride (B91410) | 128.0968 |

| [C₅H₉NF]⁺ | Piperidine ring fragment | 102.0719 |

This table presents predicted data based on known fragmentation patterns of similar structures.

Chromatographic Separations for Isomer Isolation and Purification

The synthesis of this compound results in a mixture of stereoisomers, necessitating advanced chromatographic techniques for their separation and purification.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for chiral separations, often providing superior resolution and faster analysis times compared to traditional high-performance liquid chromatography (HPLC). chromatographyonline.comselvita.com The use of supercritical carbon dioxide as the main mobile phase component also makes it a "greener" alternative. selvita.com Chiral stationary phases (CSPs), particularly those based on polysaccharide derivatives like cellulose (B213188) and amylose, are widely used for the separation of enantiomers and diastereomers in SFC. chromatographyonline.comwaters.com The development of a successful chiral SFC method often involves screening a variety of columns and co-solvents to find the optimal conditions. afmps.be A notable example is the successful purification of a syn-3-fluoro-4-aminopiperidine derivative using SFC, highlighting its applicability to similar fluorinated piperidines.

Typical Chiral SFC Screening Conditions for Fluorinated Piperidines

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

| Column | Chiralpak AD-H | Chiralpak AS-H | Chiralcel OD-H | Chiralcel OJ-H |

| Mobile Phase | CO₂/Methanol | CO₂/Ethanol | CO₂/Isopropanol | CO₂/Acetonitrile |

| Gradient | 5-40% over 5 min | 5-40% over 5 min | 5-40% over 5 min | 5-40% over 5 min |

| Flow Rate | 3 mL/min | 3 mL/min | 3 mL/min | 3 mL/min |

| Back Pressure | 150 bar | 150 bar | 150 bar | 150 bar |

| Temperature | 40 °C | 40 °C | 40 °C | 40 °C |

This table provides a generalized screening platform for method development.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC remains a cornerstone for the analysis and purification of stereoisomers. Similar to SFC, a variety of chiral stationary phases are available. Online HPLC can be integrated into process development to monitor the formation of diastereomers and enantiomers in real-time, providing crucial data for reaction optimization. nih.govmt.comnih.gov

Recent Advances and Future Perspectives in Fluorinated Piperidine Chemistry

Emerging Synthetic Strategies for Chiral Fluorinated Heterocycles

The synthesis of piperidines with multiple, well-defined stereocenters, particularly those incorporating fluorine, requires sophisticated and robust chemical strategies. Traditional methods often lack the necessary control, leading to mixtures of stereoisomers. However, recent advancements have provided more reliable pathways, primarily through the stereoselective reduction of readily available fluorinated pyridine (B92270) precursors. nih.gov

One of the most powerful emerging strategies is the catalytic hydrogenation of fluoropyridines. acs.org Research by Glorius and colleagues has demonstrated that both rhodium(I) and palladium-based catalysts can effectively reduce fluoropyridines to the corresponding piperidines with high diastereoselectivity. nih.gov A rhodium(I) complex combined with pinacol (B44631) borane (B79455) was used to achieve a dearomatization/hydrogenation process that yields all-cis-(multi)fluorinated piperidines. nih.gov For substrates that were not compatible with rhodium catalysis, a heterogeneous palladium-on-carbon (Pd/C) catalyst proved effective and robust, showing tolerance to air and moisture. nih.govacs.org A key finding in many of these hydrogenations is a prevalent preference for the formation of products where the fluorine atom occupies an axial position. nih.gov

Another approach involves the asymmetric hydrogenation of pyridinium (B92312) salts. Phillips and coworkers developed an efficient synthesis of an aminofluoropiperidine through a double reduction process. nih.gov The initial reduction was performed with sodium borohydride, followed by a key asymmetric hydrogenation step using a catalytic ruthenium(II) complex. This method successfully produced the desired chiral piperidine (B6355638), although it required the use of titanium isopropoxide to scavenge fluoride (B91410) released from a competing defluorination side reaction. nih.gov

Desymmetrization of prochiral starting materials also represents a viable strategy. For example, Zu and colleagues developed a method for piperidine synthesis via the selective formation of a lactam, a technique that was successfully applied to the synthesis of a γ-secretase modulator. nih.gov Such strategies, which create chirality from a non-chiral precursor, are highly valuable for constructing complex molecules like (3S,4S)-3-Fluoro-4-methoxypiperidine. These emerging methods showcase a trend toward creating stereochemical complexity in a controlled manner from simple, abundant starting materials.

Table 1: Selected Catalytic Systems for Fluorinated Piperidine Synthesis

| Catalyst System | Substrate Type | Product | Key Feature |

|---|---|---|---|

| Rhodium(I) / Pinacol Borane | Fluoropyridines | all-cis-(multi)fluorinated piperidines | Dearomatization/hydrogenation process. nih.gov |

| Palladium on Carbon (Pd/C) | Fluoropyridines | cis-Fluorinated piperidines | Heterogeneous, robust, and tolerates air/moisture. nih.govacs.org |

| Ruthenium(II) Complex | Enamines (from Pyridinium) | Chiral fluorinated piperidines | Asymmetric hydrogenation; requires additive for defluorination. nih.gov |

| Chiral Copper(II) Catalyst | N-fluoride amides | Pyrrolidines and Piperidines | Intramolecular C-H amination. acs.org |

Innovations in Catalytic Asymmetric Fluorination Methodologies

While the hydrogenation of pre-fluorinated rings is a dominant strategy, an alternative and increasingly powerful approach is the introduction of fluorine onto a pre-formed heterocyclic ring using catalytic asymmetric fluorination methods. These reactions utilize a chiral catalyst to control the stereochemical outcome of the C-F bond formation, offering direct access to enantioenriched fluorinated molecules. nih.govmdpi.com

Significant progress has been made in the metal-catalyzed enantioselective fluorination of carbonyl compounds, which are common precursors to heterocycles. Early work by Togni and others showed that Lewis acidic titanium-TADDOLato complexes could catalyze the fluorination of β-ketoesters with electrophilic fluorine sources like Selectfluor®, achieving high yields and enantioselectivities up to 90% ee. nih.gov Subsequently, other metal/ligand systems have proven highly effective. Chiral palladium complexes with BINAP ligands, as well as copper and nickel complexes with bis(oxazoline) (BOX) ligands, have been successfully used to synthesize α-fluorinated β-ketoesters with excellent enantioselectivity (up to 99% ee). nih.gov These fluorinated ketoesters are versatile intermediates that can be converted into chiral fluorinated piperidines through established synthetic sequences like reductive amination.

Beyond metal catalysis, organocatalysis has emerged as a formidable tool for asymmetric fluorination. Chiral isothiourea catalysts, for instance, have been used for the catalytic enantioselective synthesis of α-fluoroesters from carboxylic acids using N-fluorobenzenesulfonimide (NFSI) as the fluorine source. mdpi.com Another innovative approach uses chiral dicarboxylic acids as pre-catalysts for the fluorocyclization of allylamine (B125299) derivatives, yielding highly enantioenriched allylic fluorides or dihydrooxazines. mdpi.com Recently, chiral iodine catalysts were shown to facilitate the catalytic asymmetric nucleophilic fluorination of certain substrates using boron trifluoride etherate (BF₃·Et₂O) as the fluorine source, achieving excellent diastereoselectivity and enantioselectivity. nih.gov These methods highlight a shift towards using small organic molecules and environmentally benign reagents to induce chirality, expanding the toolkit available for synthesizing complex targets.

Table 2: Examples of Catalytic Asymmetric Fluorination Systems

| Catalyst Type | Catalyst Example | Substrate | Fluorinating Agent | Enantioselectivity (ee) |

|---|---|---|---|---|

| Lewis Acid | Ti(TADDOLato) | β-ketoesters | Selectfluor® | Up to 90% nih.gov |

| Palladium Complex | [Pd(S)-BINAP)]²⁺ | β-ketoesters | NFSI | High nih.gov |

| Nickel Complex | Ni(ClO₄)₂ / DBFOX-Ph | β-ketoesters | NFSI | 93-99% nih.gov |

| Organocatalyst | Chiral Isothiourea | Carboxylic Acids | NFSI | Up to 99% mdpi.com |

| Organocatalyst | Chiral Iodine Catalyst | Unsaturated Amides | BF₃·Et₂O | Up to >99% nih.gov |

Development of Novel Fluorinated Building Blocks and Scaffolds

The development of robust synthetic methods directly fuels the creation of novel fluorinated building blocks and scaffolds for use in drug discovery. researchgate.net Fluorinated piperidines are considered "privileged scaffolds" because their incorporation into molecules can lead to favorable effects on physicochemical properties, biological activity and selectivity, and pharmacokinetic profiles. nih.govthieme-connect.com The presence of a fluorine atom can influence the conformation of the piperidine ring and lower the pKa of the nitrogen atom, which can be critical for modulating receptor binding and reducing off-target effects. rsc.org

The synthesis of conformationally restricted analogues of piperidine, such as those based on a 2-azaspiro[3.3]heptane scaffold, provides rigid structures where the effect of fluorine substitution can be studied more predictably. researchgate.net The availability of such building blocks allows medicinal chemists to explore chemical space more effectively. The practical utility of these scaffolds is demonstrated by the successful synthesis of fluorinated analogues of known drug compounds. acs.org

Furthermore, new catalytic transformations are constantly expanding the types of fluorinated scaffolds available. For example, researchers at the National University of Singapore developed a novel catalytic method to convert epoxides into fluorinated oxetanes, a highly sought-after but previously inaccessible class of compounds. nus.edu.sg This highlights a key principle in the field: the invention of new synthetic methods directly enables the design and synthesis of novel therapeutics. nus.edu.sg While a specific synthesis for this compound is not widely documented, its value lies in its potential as a chiral building block for creating more complex, next-generation pharmaceuticals, leveraging the combined structural features of a piperidine ring, a stereodefined fluorine atom, and a methoxy (B1213986) group to achieve optimal biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.